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Abstract

Elevated levels of 3-methyladipic acid in biological fluids are a key indicator of underlying
metabolic dysfunction. This dicarboxylic acid is primarily associated with inborn errors of
metabolism affecting the leucine degradation pathway, most notably 3-methylglutaconic
aciduria type |, and is also observed in disorders of phytanic acid metabolism, such as Refsum
disease. A thorough understanding of the genetic and biochemical basis of elevated 3-
methyladipic acid is crucial for accurate diagnosis, the development of targeted therapies,
and the advancement of research in these rare metabolic disorders. This technical guide
provides a comprehensive overview of the genetic etiologies, the affected metabolic pathways,
and the diagnostic methodologies pertinent to the investigation of elevated 3-methyladipic
acid.

Introduction

3-Methyladipic acid is a six-carbon dicarboxylic acid that is not typically present in significant
amounts in healthy individuals. Its accumulation in urine and other bodily fluids is a hallmark of
specific metabolic derangements. The primary clinical significance of elevated 3-methyladipic
acid lies in its association with 3-methylglutaconic aciduria (3-MGA), a group of inherited
metabolic disorders. This guide will focus on the core genetic and biochemical aspects of
elevated 3-methyladipic acid, with a particular emphasis on 3-MGA type I, the condition most
directly linked to its overproduction.
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Genetic Basis of Elevated 3-Methyladipic Acid

The primary genetic cause of significantly elevated 3-methyladipic acid is a deficiency in the
enzyme 3-methylglutaconyl-CoA hydratase, which is encoded by the AUH gene.

3-Methylglutaconic Aciduria Type | and the AUH Gene

3-Methylglutaconic aciduria type | (3-MGA type ) is an autosomal recessive disorder resulting
from mutations in the AUH gene, located on chromosome 9.[1][2] This gene encodes the
mitochondrial enzyme 3-methylglutaconyl-CoA hydratase, which plays a critical role in the
catabolism of the branched-chain amino acid leucine.[1][2] A deficiency in this enzyme leads to
the accumulation of upstream metabolites, including 3-methylglutaconyl-CoA, which is
subsequently converted to 3-methylglutaconic acid, 3-methylglutaric acid, and 3-
hydroxyisovaleric acid.[1][3] While 3-methyladipic acid is not a direct product of the blocked
leucine pathway, its elevation is a consistent finding in the urinary organic acid profile of
affected individuals.

At least 11 mutations in the AUH gene have been identified as causing 3-methylglutaconyl-CoA
hydratase deficiency.[1][2] These mutations, which include missense, nonsense, splicing, and
frameshift alterations, typically lead to a significant reduction or complete absence of enzyme
activity.[1][4]

Refsum Disease

Elevated 3-methyladipic acid can also be detected in individuals with Refsum disease, an
autosomal recessive disorder of phytanic acid metabolism. In this condition, a defect in the
alpha-oxidation of phytanic acid leads to its accumulation. The body then utilizes an alternative
omega-oxidation pathway to metabolize the excess phytanic acid, which results in the
formation and excretion of various dicarboxylic acids, including 3-methyladipic acid.[4]

Biochemical Pathways

The elevation of 3-methyladipic acid is a consequence of disruptions in specific metabolic
pathways. The two primary pathways of relevance are the leucine degradation pathway and the
omega-oxidation of phytanic acid.

Leucine Catabolism
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Leucine, an essential branched-chain amino acid, is catabolized in the mitochondria through a
series of enzymatic reactions. 3-Methylglutaconyl-CoA hydratase catalyzes the fifth step in this
pathway, the conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-
CoA).[1][2] In 3-MGA type |, a deficiency in this enzyme disrupts the pathway, leading to the
accumulation of 3-methylglutaconyl-CoA.
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Caption: Leucine Catabolism Pathway and the Defect in 3-MGA Type I.

Phytanic Acid Omega-Oxidation

In Refsum disease, the primary alpha-oxidation pathway for phytanic acid is blocked. This
leads to the activation of the omega-oxidation pathway, a minor pathway in healthy individuals.
This pathway involves the hydroxylation of the terminal methyl group of phytanic acid, followed
by oxidation to a dicarboxylic acid, which can then undergo beta-oxidation from the omega-
end, leading to the formation of smaller dicarboxylic acids, including 3-methyladipic acid.[4]
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Phytanic Acid

Caption: Phytanic Acid Omega-Oxidation Pathway.
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Quantitative Data

The following tables summarize the quantitative data for urinary 3-methyladipic acid in healthy
individuals and in patients with relevant metabolic disorders.

Table 1: Urinary 3-Methyladipic Acid Levels in Healthy Individuals and Patients with 3-MGA
Type |

) Urinary 3-Methyladipic
Population . L Reference(s)
Acid (mmol/mol creatinine)

o ] Not typically detected or
Healthy Pediatric Population )
present in trace amounts

Patients with 3-MGA Type | Significantly elevated [2][5]

Table 2: Urinary 3-Methyladipic Acid Excretion in Patients with Adult Refsum Disease

. Urinary 3-Methyladipic
Condition . . Reference(s)
Acid Excretion (umol/day)

Adult Refsum Disease 20.4 (range: 8.3-57.4) [4]

Table 3: Reported Mutations in the AUH Gene and their Functional Consequences
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Effect on Enzyme

Mutation Type . Reference(s)
Activity
) Predicted to abolish
c.80delG Frameshift ] ] [1][4]
protein function
Predicted to abolish
R197X Nonsense ) ) [11[3114]
protein function
o Predicted to abolish
IVS8-1G>A Splicing ] ] [11[3114]
protein function
Predicted to
A240V Missense significantly reduce [4]
enzyme activity
] ] Predicted to abolish
€.613 614insA Frameshift [4]

protein function

Experimental Protocols

Urinary Organic Acid Analysis by Gas Chromatography-
Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the quantitative analysis of 3-methyladipic acid in

urine.
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Sample Preparation

Urine Sample Collection

Addition of Internal Standard

Liquid-Liquid or Solid-Phase Extraction

Derivatization (e.g., Silylation)

GC-MS Analysis

Injection into GC-MS

Chromatographic Separation

Electron lonization

Mass Analysis

DNA Extraction

Blood/Saliva Sample

Genomic DNA Isolation

PCR and

equencing

PCR Amplification of AUH Exons

PCR Product Purification

Sanger Sequencing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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